A Technical Guide to the Chemical Properties of Boc-Trp-N-carboxyanhydride
A Technical Guide to the Chemical Properties of Boc-Trp-N-carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). This key derivative of the amino acid tryptophan is a fundamental building block in the synthesis of peptides and polypeptides, playing a crucial role in the development of novel therapeutics and advanced biomaterials. This document outlines its chemical and physical characteristics, reactivity, and provides a generalized experimental workflow for its use in solid-phase peptide synthesis.
Core Chemical and Physical Properties
Boc-Trp-N-carboxyanhydride is a white to faintly beige crystalline powder.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the formation of the N-carboxyanhydride (NCA) ring structure impart specific chemical properties that are essential for its application in peptide chemistry.[2]
Physicochemical Data
A summary of the key quantitative data for Boc-Trp-N-carboxyanhydride is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₈N₂O₅ | [3][4] |
| Molecular Weight | 330.34 g/mol | [3][4] |
| Melting Point | ~135 °C (decomposition) | [1][3] |
| Optical Activity | [α]20/D +78 ± 5° (c = 1% in THF) | [1][3] |
| CAS Number | 175837-77-1 | [3][4] |
| Storage Temperature | 2-8°C | [3] |
Solubility Profile
While specific quantitative solubility data is not extensively published, a qualitative understanding of its solubility can be inferred from its structure and related compounds. As a protected amino acid derivative, Boc-Trp-NCA is generally soluble in a range of polar aprotic organic solvents.
| Solvent Class | Solvent | Qualitative Solubility | References |
| Ethers | Tetrahydrofuran (THF) | Soluble | [1][3] |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [5] |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [5] |
| Water | Sparingly Soluble | [5] |
Reactivity and Stability
The chemical reactivity of Boc-Trp-NCA is centered around two key functional groups: the N-carboxyanhydride ring and the Boc protecting group.
The NCA ring is highly susceptible to nucleophilic attack, which drives the ring-opening polymerization to form peptide bonds.[6] This reactivity is harnessed in peptide synthesis, where the free amino group of a growing peptide chain acts as the nucleophile.[7] The reaction releases carbon dioxide as the sole byproduct, which is a significant advantage of this methodology.[7] However, this high reactivity also makes NCAs sensitive to moisture and heat, which can lead to premature polymerization or hydrolysis.[8] Therefore, Boc-Trp-NCA requires storage at low temperatures under anhydrous conditions to maintain its integrity.[3]
The Boc protecting group is stable under the neutral or slightly basic conditions required for NCA polymerization but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[9][10] This acid lability allows for the selective deprotection of the N-terminus of the growing peptide chain, enabling the stepwise addition of subsequent amino acid residues.[7] The indole side chain of the tryptophan residue can also be susceptible to side reactions during peptide synthesis, although the Boc-NCA methodology itself does not directly protect it.[9]
Experimental Protocols
The primary application of Boc-Trp-NCA is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a Boc-Trp-NCA residue into a peptide chain using Boc-SPPS.
General Protocol for Boc-Trp-NCA Coupling in Solid-Phase Peptide Synthesis
1. Resin Preparation:
-
Start with a suitable solid support resin (e.g., Merrifield resin) functionalized with the C-terminal amino acid of the target peptide.[11]
-
The N-terminal Boc group of the resin-bound amino acid must be removed prior to coupling.
2. Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for approximately 30 minutes to remove the N-terminal Boc group.[7][10]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.
3. Neutralization:
-
Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (typically 5-10% v/v).[12]
-
Wash the resin again with DCM to remove excess base and the resulting salt.
4. Coupling:
-
Dissolve Boc-Trp-NCA in an anhydrous polar aprotic solvent, such as DMF or DCM.
-
Add the Boc-Trp-NCA solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.[13]
5. Washing:
-
After the coupling is complete (indicated by a negative ninhydrin test), wash the resin thoroughly with DMF and DCM to remove any unreacted Boc-Trp-NCA and byproducts.
6. Cycle Repetition:
-
The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][7]
Visualizing the Workflow
The following diagram illustrates the general cycle of solid-phase peptide synthesis using Boc-protected amino acid N-carboxyanhydrides.
Caption: General workflow for a single coupling cycle in Boc solid-phase peptide synthesis.
References
- 1. BOC-TRYPTOPHAN NCA | 175837-77-1 [amp.chemicalbook.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Trp-N-carboxyanhydride = 98.0 CHN 175837-77-1 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
